The synthesis of Isobutyl 2-furanpropionate can be achieved through several methods, primarily focusing on the esterification process. The most common method involves:
This method allows for the efficient production of Isobutyl 2-furanpropionate with varying yields depending on reaction time, temperature, and catalyst concentration .
Isobutyl 2-furanpropionate has a unique molecular structure characterized by a furan ring, which contributes to its aromatic properties. The structure can be described as follows:
Isobutyl 2-furanpropionate can participate in various chemical reactions typical for esters, including:
The mechanism of action for Isobutyl 2-furanpropionate primarily relates to its role as a flavoring agent and fragrance compound. Its pleasant scent arises from the interaction of its furan structure with olfactory receptors in humans, triggering sensory responses that are perceived as sweet or fruity.
In terms of metabolic pathways, once ingested or absorbed through skin contact, Isobutyl 2-furanpropionate may undergo enzymatic breakdown in the liver through processes such as oxidation and hydrolysis, leading to non-toxic metabolites .
Isobutyl 2-furanpropionate exhibits several notable physical and chemical properties:
These properties make it suitable for use in various applications within the food and fragrance industries .
Isobutyl 2-furanpropionate finds application across several domains:
Additionally, ongoing research explores its potential roles in enhancing food preservation through antimicrobial properties attributed to its furan structure .
Isobutyl 2-furanpropionate (CAS No. 105-01-1) is a furan-containing ester with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol. Its systematic IUPAC name is 2-methylpropyl 3-(furan-2-yl)propanoate, reflecting the esterification between 3-(furan-2-yl)propanoic acid and isobutanol (2-methylpropan-1-ol) [4] [6]. The SMILES notation (Simplified Molecular-Input Line-Entry System) for this compound is CC(C)COC(=O)CCC1=CC=CO1
, which encodes the branched isobutyl chain (CC(C)C
), ester linkage (OC(=O)
), and furan ring (C1=CC=CO1
) [4] [6].
The molecular topology consists of two distinct moieties:
Table 1: Atomic Composition of Isobutyl 2-Furanpropionate
Element | Carbon (C) | Hydrogen (H) | Oxygen (O) |
---|---|---|---|
Count | 11 | 16 | 3 |
Catalytic Esterification
The primary industrial synthesis involves acid-catalyzed esterification between 3-(2-furyl)propanoic acid and isobutanol. Mineral acids (e.g., sulfuric acid or p-toluenesulfonic acid) catalyze the reaction at 80–120°C, with continuous water removal shifting equilibrium toward product formation. Typical yields exceed 85% after 4–6 hours [6]. The reaction follows standard Fischer esterification kinetics:$$\text{R-COOH + R'-OH} \rightleftharpoons \text{R-COOR}' + \text{H}_2\text{O}$$
Biocatalytic Approaches
Lipase-mediated synthesis offers a greener alternative, leveraging enzymes like Candida antarctica lipase B (CAL-B) in solvent-free systems. This method operates at 40–60°C, achieving >90% conversion with high regioselectivity and minimal by-products. Immobilized lipases enable catalyst reuse, reducing production costs [4] [6].
Industrial-Scale Production
Industrial protocols use continuous-flow reactors with heterogeneous catalysts (e.g., ion-exchange resins) to enhance efficiency. Downstream processing involves fractional distillation under reduced pressure (3 mmHg) to isolate the product (boiling point: 105°C at 3 mmHg). Annual production scales range from hundreds to thousands of kilograms, primarily for flavor/fragrance applications [6].
Isobutyl 2-furanpropionate exhibits the following key properties:
Table 2: Summary of Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Boiling Point | 105°C | 3 mmHg |
Water Solubility | 64.04 mg/L | 25°C |
LogP (octanol-water) | 2.878 | Experimental |
Vapor Pressure | 0.025 mmHg | 25°C |
Refractive Index | 1.531–1.537 | 20°C |
Flash Point | 100°C | Tag Closed Cup |
The compound’s odor profile is described as "fruity-floral with woody and pineapple nuances" at 10% dilution, attributable to the furan moiety’s interaction with olfactory receptors [6]. Its low vapor pressure and moderate hydrophobicity make it suitable for prolonged scent retention in perfumery and flavor encapsulation [4] [6].
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